4,4'-(Vinylene)bis[3-sulfobenzenediazonium]dichloride
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Overview
Description
4,4’-(Vinylene)bis[3-sulfobenzenediazonium]dichloride is a chemical compound with the molecular formula C14H10Cl2N4O6S2 and a molecular weight of 465.2884 g/mol . It is also known by other names such as 2,2’-Disulfo-4,4’-stilbenetetrazonium dichloride and 4,4’-Stilbenebis(diazonium), 2,2’-disulfo-, dichloride . This compound is characterized by the presence of diazonium groups and sulfonic acid groups, making it a versatile reagent in various chemical reactions.
Preparation Methods
The synthesis of 4,4’-(Vinylene)bis[3-sulfobenzenediazonium]dichloride typically involves the diazotization of 4,4’-(Vinylene)bis[3-sulfobenzenediazonium]dichloride . The reaction conditions often include the use of sodium nitrite and hydrochloric acid at low temperatures to ensure the stability of the diazonium groups . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity levels .
Chemical Reactions Analysis
4,4’-(Vinylene)bis[3-sulfobenzenediazonium]dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium groups can participate in electrophilic substitution reactions, often with nucleophiles such as water, alcohols, or amines.
Coupling Reactions: This compound can undergo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium groups can be reduced to form the corresponding amines.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used but often include azo compounds and substituted aromatic compounds .
Scientific Research Applications
4,4’-(Vinylene)bis[3-sulfobenzenediazonium]dichloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,4’-(Vinylene)bis[3-sulfobenzenediazonium]dichloride involves the formation of reactive intermediates, such as diazonium ions, which can then participate in various chemical reactions . These intermediates can interact with molecular targets, such as nucleophiles, to form new chemical bonds and products . The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
4,4’-(Vinylene)bis[3-sulfobenzenediazonium]dichloride can be compared with other diazonium compounds, such as:
Benzenediazonium chloride: A simpler diazonium compound used in similar substitution and coupling reactions.
4,4’-Bis(diazonium)stilbene: Another diazonium compound with similar reactivity but different structural features.
The uniqueness of 4,4’-(Vinylene)bis[3-sulfobenzenediazonium]dichloride lies in its combination of diazonium and sulfonic acid groups, which provide it with distinct reactivity and solubility properties .
Properties
Molecular Formula |
C14H10Cl2N4O6S2 |
---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium;dichloride |
InChI |
InChI=1S/C14H8N4O6S2.2ClH/c15-17-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(18-16)8-14(10)26(22,23)24;;/h1-8H;2*1H/b2-1+;; |
InChI Key |
CZGMTJWJZMXELA-SEPHDYHBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+]#N)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)[N+]#N)S(=O)(=O)O.[Cl-].[Cl-] |
Canonical SMILES |
C1=CC(=C(C=C1[N+]#N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+]#N)S(=O)(=O)O.[Cl-].[Cl-] |
Origin of Product |
United States |
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